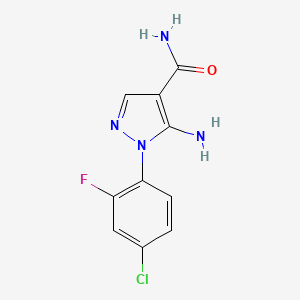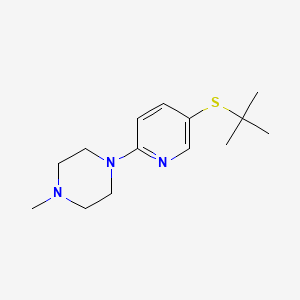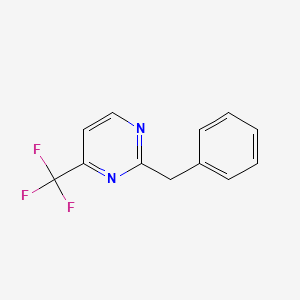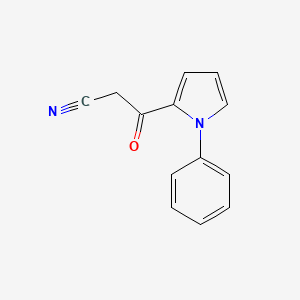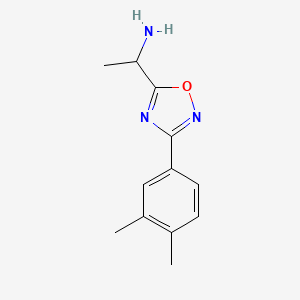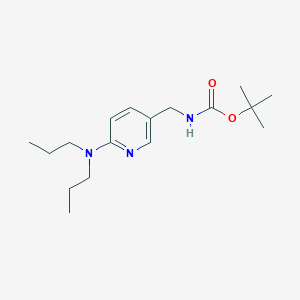
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is an organic compound with a molecular weight of 307.4 g/mol. It is known for its versatility and high purity, making it suitable for specialized applications . This compound is characterized by the presence of a tert-butyl group, a dipropylamino group, and a pyridinylmethyl carbamate moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridinylmethyl derivative under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity . Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production .
Analyse Chemischer Reaktionen
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (6-methylpyridin-3-yl)carbamate: This compound has a similar structure but lacks the dipropylamino group, which may affect its reactivity and applications.
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring, which may influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H29N3O2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
tert-butyl N-[[6-(dipropylamino)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H29N3O2/c1-6-10-20(11-7-2)15-9-8-14(12-18-15)13-19-16(21)22-17(3,4)5/h8-9,12H,6-7,10-11,13H2,1-5H3,(H,19,21) |
InChI-Schlüssel |
NCMYDVIGLUCQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)
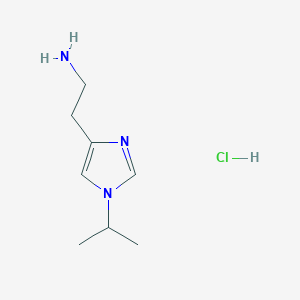
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)


![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)
